molecular formula C10H14BrNO3S B4650829 3-bromo-4-methoxy-N-propylbenzenesulfonamide

3-bromo-4-methoxy-N-propylbenzenesulfonamide

Cat. No.: B4650829
M. Wt: 308.19 g/mol
InChI Key: UJBBIYXLFNRXBQ-UHFFFAOYSA-N
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Description

3-bromo-4-methoxy-N-propylbenzenesulfonamide is an organic compound with the molecular formula C10H14BrNO3S It is a sulfonamide derivative, characterized by the presence of a bromine atom at the 3rd position, a methoxy group at the 4th position, and a propyl group attached to the nitrogen atom of the sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxy-N-propylbenzenesulfonamide typically involves the sulfonation of 3-bromo-4-methoxyaniline followed by the introduction of the propyl group. One common method includes:

    Sulfonation: Reacting 3-bromo-4-methoxyaniline with chlorosulfonic acid to form 3-bromo-4-methoxybenzenesulfonyl chloride.

    Amidation: Treating the resulting sulfonyl chloride with propylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methoxy-N-propylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonamide group or the aromatic ring.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different group.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, a substitution reaction with an amine might yield a new sulfonamide derivative, while a coupling reaction could introduce a new aromatic group.

Scientific Research Applications

3-bromo-4-methoxy-N-propylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme inhibition due to its sulfonamide group.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA, such as dihydropteroate synthase in bacteria. This inhibition can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-propylbenzenesulfonamide: Lacks the bromine atom, which may affect its reactivity and applications.

    3-bromo-4-methoxybenzenesulfonamide: Lacks the propyl group, which may influence its solubility and biological activity.

    3-bromo-4-methoxy-N-methylbenzenesulfonamide: Contains a methyl group instead of a propyl group, potentially altering its pharmacokinetic properties.

Uniqueness

3-bromo-4-methoxy-N-propylbenzenesulfonamide is unique due to the combination of its bromine, methoxy, and propyl groups, which confer specific chemical and biological properties. This combination allows for a range of reactions and applications that may not be possible with similar compounds.

Properties

IUPAC Name

3-bromo-4-methoxy-N-propylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO3S/c1-3-6-12-16(13,14)8-4-5-10(15-2)9(11)7-8/h4-5,7,12H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBBIYXLFNRXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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